Technical Guide: Physical Properties and Solubility of Per-O-Trimethylsilyl-D-Mannitol
Technical Guide: Physical Properties and Solubility of Per-O-Trimethylsilyl-D-Mannitol
This guide details the technical specifications, synthesis, and application of per-O-trimethylsilyl-D-mannitol (TMS-Mannitol), a critical derivative in metabolomics and gas chromatography-mass spectrometry (GC-MS) analysis.[1]
[1]
Executive Summary
Per-O-trimethylsilyl-D-mannitol (also known as 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-mannitol) is the fully silylated derivative of the sugar alcohol D-mannitol.[1] Unlike its parent compound, which is a hydrophilic, crystalline solid, the TMS derivative is highly lipophilic and volatile.[1] This transformation is the cornerstone of carbohydrate analysis by GC-MS, allowing non-volatile polyols to be vaporized and separated without thermal decomposition.[1]
This guide serves researchers requiring precise physicochemical data, synthesis protocols, and handling procedures for this derivative.
Chemical Identity & Structure
| Parameter | Specification |
| Systematic Name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-mannitol |
| CAS Registry Number | 14317-07-8 |
| Molecular Formula | C₂₄H₆₂O₆Si₆ |
| Molecular Weight | 615.26 g/mol |
| Parent Compound | D-Mannitol (CAS 69-65-8) |
| Structural Feature | Six hydroxyl (-OH) groups replaced by trimethylsilyl (-OSi(CH₃)₃) ether groups.[1][2][3][4][5][6][7][8][9] |
Physical Properties[1][2][9][10][11][12][13][14]
Physical State and Appearance
While D-mannitol is a white crystalline solid with a melting point of ~166–168 °C, the per-O-TMS derivative is typically a colorless, viscous oil or low-melting semi-solid at room temperature.[1] The steric bulk and lipophilicity of the six trimethylsilyl groups disrupt the extensive hydrogen bonding network that stabilizes the crystal lattice of the parent polyol.[1]
Solubility Profile
The silylation process inverts the solubility profile of the molecule from hydrophilic to lipophilic.[1]
| Solvent Class | Solubility Status | Mechanistic Insight |
| Non-Polar Organic (Hexane, Heptane) | High | Excellent solvation due to the lipophilic TMS shell.[1] Ideal for GC injection.[1] |
| Chlorinated (Chloroform, Dichloromethane) | High | Highly soluble; often used for extraction post-derivatization. |
| Polar Aprotic (Pyridine, DMF) | High | Pyridine is the standard reaction solvent; it acts as an acid scavenger and solvent. |
| Polar Protic (Water, Methanol, Ethanol) | Incompatible | CRITICAL: Reacts rapidly. Protic solvents trigger hydrolysis, regenerating D-mannitol and silanols.[1] |
GC-MS Chromatographic Properties
TMS-mannitol is identified by its retention index (RI) on non-polar capillary columns (e.g., DB-5MS, HP-5).[1]
-
Kovats Retention Index (RI): ~1910 – 1980 (Standard Non-Polar Columns)
-
Elution Order: Typically elutes after TMS-glucitol (Sorbitol) and before TMS-disaccharides.[1]
-
Fragmentation (EI Source): Characteristic ions at m/z 73 (TMS), 147 (pentamethyldisiloxane), and 217/204 (sugar backbone fragments).
Experimental Protocol: Synthesis (Derivatization)
This protocol describes the conversion of D-mannitol to per-O-TMS-mannitol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and TMCS (Trimethylchlorosilane).[1]
Reagents Required[1][15]
-
Substrate: D-Mannitol (High purity, dried).
-
Solvent: Anhydrous Pyridine (Stored over KOH pellets or molecular sieves).[1]
-
Reagent A: BSTFA (Silylation agent).[1]
-
Catalyst: TMCS (1% or 10% in BSTFA).[1]
-
Internal Standard (Optional): Ribitol or Arabitol (added prior to derivatization).
Step-by-Step Workflow
-
Lyophilization: Ensure the D-mannitol sample is completely dry. Any residual water will consume the silylation reagent.[1]
-
Solubilization: Add 50 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL) to the dried residue. Incubate at 30 °C for 90 minutes .
-
Silylation: Add 80 µL of MSTFA or BSTFA + 1% TMCS .
-
Incubation: Vortex vigorously for 10 seconds. Incubate at 37 °C for 30 minutes (or 70 °C for 60 minutes for difficult matrices).
-
Equilibration: Allow the sample to cool to room temperature.
-
Transfer: Transfer the supernatant to a glass GC vial with a glass insert.
-
Injection: Inject 1 µL into the GC-MS (Splitless or Split mode depending on concentration).
Reaction Mechanism Diagram[1]
Caption: Conversion of hydrophilic D-mannitol to lipophilic TMS-mannitol via nucleophilic substitution.
Stability and Handling
Hydrolytic Instability
The Si-O-C bond is thermodynamically stable but kinetically labile in the presence of moisture.[1]
-
Mechanism: Water acts as a nucleophile, attacking the silicon atom and displacing the sugar hydroxyl.[1]
-
Prevention: All solvents must be anhydrous.[1] GC vials must be sealed immediately.[1] Samples should be analyzed within 24 hours of derivatization.[1]
Thermal Stability
TMS-mannitol is thermally stable up to ~300 °C, making it suitable for standard GC temperature ramps.[1] However, prolonged exposure to high temperatures in the injector port (e.g., >280 °C) can cause thermal degradation if the liner is dirty (active sites).[1]
Analytical Application: GC-MS Workflow
The following diagram illustrates the complete self-validating workflow for analyzing TMS-mannitol in biological samples.
Caption: End-to-end workflow for the extraction, derivatization, and analysis of mannitol via GC-MS.
Comparative Data Table
| Property | D-Mannitol (Parent) | Per-O-TMS-Mannitol (Derivative) |
| Formula | C₆H₁₄O₆ | C₂₄H₆₂O₆Si₆ |
| Molar Mass | 182.17 g/mol | 615.26 g/mol |
| Melting Point | 166–168 °C | N/A (Viscous Liquid/Oil) |
| Boiling Point | 290–295 °C | Volatile (GC-amenable) |
| Water Solubility | Soluble (216 g/L) | Insoluble / Decomposes |
| Hexane Solubility | Insoluble | Soluble |
| Primary Use | Excipient, Diuretic | Analytical Standard (GC-MS) |
References
-
National Institute of Standards and Technology (NIST). D-Mannitol, 6TMS derivative - Gas Chromatography Data.[1] NIST Chemistry WebBook, SRD 69.[1][4][5][10] [Link]
-
PubChem. D-Mannitol, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)- Compound Summary.[1][9][11] National Library of Medicine.[1] [Link]
-
Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling.[1] Current Protocols in Molecular Biology.[1] [Link]
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- 2. D-Mannitol (CAS 69-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. D-Sorbitol, 6TMS derivative [webbook.nist.gov]
- 4. D-Mannitol, 6TMS derivative [webbook.nist.gov]
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- 6. D-Mannitol [webbook.nist.gov]
- 7. D-Mannitol, 6TMS derivative [webbook.nist.gov]
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- 9. D-Mannitol, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)- | C24H62O6Si6 | CID 525043 - PubChem [pubchem.ncbi.nlm.nih.gov]
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